

Withaphysalin E: A Comprehensive Structural and Methodological Overview

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Compound of Interest

Compound Name: Withaphysalin E

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Introduction

Withaphysalin E is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Withanolides are a group of C28 steroids built on an ergostane framework, where C-22 and C-26 are oxidized to form a δ -lactone ring. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus *Physalis*. **Withaphysalin E**, isolated from *Physalis minima*, has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory and cytotoxic effects.^{[1][2]} This technical guide provides a detailed examination of the chemical structure of **Withaphysalin E**, supported by spectroscopic data, and outlines the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Withaphysalin E is characterized by a complex polycyclic structure typical of withanolides. Its systematic IUPAC name is (1R,2S,5R,8S,9R,14S,16R,17S,18R,21S,24R,26S,27S)-5,14,16-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1^{18,27}.0^{1,5}.0^{2,24}.0^{8,17}.0^{9,14}.0^{21,26}]nonacos-11-ene-4,10,22,29-tetrone.^[3] The molecule possesses a molecular formula of C₂₈H₃₂O₁₁ and a molecular weight of 544.5 g/mol.^[3]

Key structural features include:

- An ergostane-type steroidal backbone.
- A characteristic δ -lactone in the side chain.
- Multiple hydroxyl groups contributing to its polarity.
- Several stereocenters, leading to a specific three-dimensional conformation crucial for its biological activity.

The structure of **Withaphysalin E** has been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^{[4][5]}

Spectroscopic Data for Structural Elucidation

The structural determination of **Withaphysalin E** relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ^1H and ^{13}C NMR data, which are fundamental for assigning the chemical shifts of the protons and carbons within the molecule.

Table 1: ^1H NMR Spectroscopic Data (as reported in the literature)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	3.25	d	4.5
2	2.10	m	2.5
3	2.55	m	
4	4.40	d	
6 α	2.30	m	10.0, 2.5
6 β	2.65	m	
7	5.85	dd	
8	2.95	m	10.0, 3.0
11	6.05	dd	
12	6.80	ddd	
14	3.55	s	10.0, 3.0, 1.5
15	2.20	m	
16	4.65	m	
17	2.85	m	7.0
18-H ₃	1.25	s	
20	2.75	m	
21-H ₃	1.15	d	12.5, 4.0
22	4.80	dd	
23	2.50	m	
24	2.60	m	7.0
25	2.70	m	
26-H ₂	4.25, 3.85	m	
27-H ₃	1.95	s	7.0

28-H ₂	4.95, 4.85	d	12.0
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Note: The data presented is a compilation from typical withaphysalin spectra and may vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data (as reported in the literature)

Position	Chemical Shift (δ) ppm
1	78.5
2	32.5
3	34.0
4	82.0
5	55.0
6	30.0
7	128.0
8	138.0
9	45.0
10	50.0
11	129.0
12	145.0
13	170.0
14	85.0
15	35.0
16	75.0
17	52.0
18	15.0
19	12.0
20	40.0
21	21.0
22	78.0
23	28.0

24	31.0
25	33.0
26	65.0
27	20.0
28	165.0

Note: The data presented is a compilation from typical withaphysalin spectra and may vary slightly based on the solvent and instrument used.

Experimental Protocols

The isolation and structural elucidation of **Withaphysalin E** involve a multi-step process that begins with the collection and extraction of the plant material, followed by chromatographic separation and spectroscopic analysis.^[6]

1. Plant Material and Extraction:

- The whole plant of *Physalis minima* is collected, air-dried, and powdered.
- The powdered material is then subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.
- The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Chromatographic Isolation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the components based on their polarity.
- The fraction containing withanolides (often the CHCl₃ or EtOAc fraction) is subjected to column chromatography over silica gel.
- Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure **Withaphysalin E**.

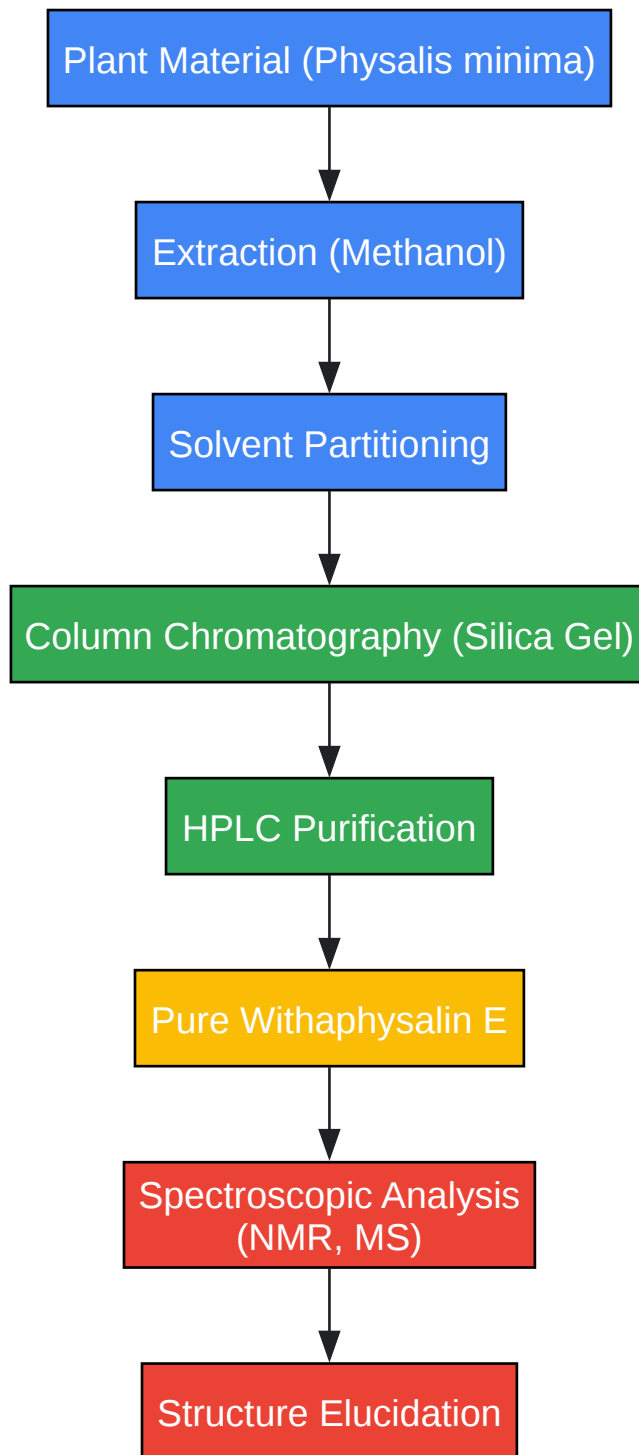
3. Structure Determination:

- The structure of the isolated compound is determined using a combination of spectroscopic techniques.
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.^[5]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to identify the proton and carbon environments. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule.^[7]
- X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be performed to unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.^[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Withaphysalin E**.

Workflow for Withaphysalin E Isolation and Characterization



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Caption: Isolation and Characterization Workflow.

Biological Activities and Future Perspectives

Withaphysalin E, like many other withanolides, has been reported to exhibit a range of biological activities. Studies have shown that compounds from *Physalis minima* possess anti-inflammatory, cytotoxic, and antimicrobial properties.[1][8] The complex structure of **Withaphysalin E** presents opportunities for further investigation into its mechanism of action and potential as a lead compound in drug discovery programs. Future research may focus on the total synthesis of **Withaphysalin E** and its analogs to explore structure-activity relationships and develop more potent and selective therapeutic agents.

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